(4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone

Lipophilicity Drug-likeness Permeability

(4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone (CAS 67534-79-6) is a synthetic benzofuran derivative with the molecular formula C16H11ClO2 and a molecular weight of 270.71 g/mol. It features a 3-methylbenzofuran core linked via a carbonyl bridge to a 4-chlorophenyl ring, a substitution pattern distinct from other halogenated or methoxylated benzofuran methanone analogs.

Molecular Formula C16H11ClO2
Molecular Weight 270.71 g/mol
CAS No. 67534-79-6
Cat. No. B3024013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone
CAS67534-79-6
Molecular FormulaC16H11ClO2
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESCC1=C(OC2=CC=CC=C12)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H11ClO2/c1-10-13-4-2-3-5-14(13)19-16(10)15(18)11-6-8-12(17)9-7-11/h2-9H,1H3
InChIKeyUVBAHYOEAQYSPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone (CAS 67534-79-6): Core Scaffold and Physicochemical Identity for Procurement Evaluation


(4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone (CAS 67534-79-6) is a synthetic benzofuran derivative with the molecular formula C16H11ClO2 and a molecular weight of 270.71 g/mol . It features a 3-methylbenzofuran core linked via a carbonyl bridge to a 4-chlorophenyl ring, a substitution pattern distinct from other halogenated or methoxylated benzofuran methanone analogs. The compound is commercially available at purities of 95% or 98% from multiple suppliers and is primarily employed as a research intermediate and scaffold for medicinal chemistry exploration .

Why (4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone Cannot Be Casually Replaced by Other Benzofuran Methanones


Benzofuran methanone derivatives with varying halogenation and substitution patterns exhibit divergent physicochemical and biological profiles that preclude simple interchange. The 4-chlorophenyl substituent imparts a distinct electronic environment and lipophilicity (predicted logP ~4.44) compared to non-chlorinated or di-halogenated analogs, directly affecting membrane permeability, target binding, and metabolic stability. Structure-activity relationship (SAR) studies on related benzofuran scaffolds demonstrate that even single-atom substitutions (e.g., Cl vs. Br at the 5-position of the benzofuran ring) can shift antimicrobial spectrum and potency by orders of magnitude [1]. Consequently, substituting this compound with a close analog without re-validation risks undermining experimental reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for (4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone Against Closest Analogs


Lipophilicity Advantage Over Non-Chlorinated and Di-Chlorinated Benzofuran Methanone Analogs

The predicted logP of (4-chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone is 4.44 (ACD/Labs Percepta) , positioning it within the optimal range for CNS drug-likeness (logP 2–5). The non-chlorinated analog (5-chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone (CAS 303145-32-6) has a lower predicted logP of approximately 3.99 , while the di-chlorinated analog (5-chloro-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone (CAS 131866-23-4) is expected to exceed 5.0 due to the additional chlorine atom, increasing the risk of poor solubility and off-target binding.

Lipophilicity Drug-likeness Permeability

Volatility and Thermal Stability Profile Relevant to Formulation and Purification Process Selection

The target compound exhibits a predicted boiling point of 390.5 ± 32.0 °C at 760 mmHg, a vapor pressure of 0.0 ± 0.9 mmHg at 25 °C, and an enthalpy of vaporization of 64.0 ± 3.0 kJ/mol . In comparison, the 5-bromo-substituted analog (5-bromo-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone (CAS 117238-81-0) has a higher predicted boiling point of 436.6 ± 45.0 °C and a higher flash point of 217.8 ± 28.7 °C , indicating greater thermal burden for distillation-based purification.

Physicochemical characterization Thermal stability Purification

Synthetic Accessibility Advantage via Room-Temperature Mechanochemical Protocol

A solvent-free, room-temperature mechanochemical synthesis protocol has been reported for the direct preparation of 2-(4-chlorobenzoyl)-3-methylbenzofuran (the target compound) using o-hydroxyacetophenone, α-bromoketone, Na2CO3, and n-Bu4N+I- mixed in a mortar with pestle, yielding the product without external heating or inert atmosphere . In contrast, the 5-methoxy analog (4-chlorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone (CAS 303145-45-1) typically requires multi-step sequences involving pre-functionalized benzofuran intermediates and controlled temperature conditions, increasing synthesis time and cost .

Green chemistry Mechanochemical synthesis Scalability

Distinct Kinase Inhibition Profile Relative to Hydroxylated Benzofuran Methanone Analogs

While the target compound itself lacks publicly available direct kinase inhibition data, the structurally related analog (4-chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone (CAS 17249-67-1), which differs by the absence of the 3-methyl group and the presence of a 5-hydroxy substituent, exhibits an EC50 of 3,210 nM against human glycogen synthase kinase-3 beta (GSK-3β) and 13,400 nM against transcription factor p65 in cell-free assays [1]. The 3-methyl substitution and lack of polar hydroxyl group in the target compound are expected to alter the hydrogen-bonding network at the kinase ATP-binding site, potentially shifting selectivity toward kinases that favor hydrophobic interactions [2].

Kinase inhibition GSK-3β Target selectivity

Anticonvulsant Scaffold Validation: 4-Chlorobenzoyl-Benzofuran Moiety as a Pharmacophore for Seizure Protection

Compounds bearing the 4-chlorobenzoyl-benzofuran scaffold—directly analogous to the target compound—have demonstrated anticonvulsant activity in the maximal electroshock (MES) seizure model in mice. Specifically, N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide (5i) and N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide (5c) exhibited relative anticonvulsant potencies of 0.74 and 0.72, respectively, compared to phenytoin at a 30 mg/kg dose [1]. The ED50 values for the synthesized series ranged from 0.055 to 0.259 mmol/kg, with ALD50 values between 1.604 and 1.675 mmol/kg, indicating a favorable therapeutic window [1]. The target compound retains the identical 4-chlorobenzoyl-benzofuran pharmacophore that is essential for this activity.

Anticonvulsant MES model Neurotherapeutics

Optimal Research and Industrial Application Scenarios for (4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone


CNS Drug Discovery: Lead Scaffold for Anticonvulsant and Neurological Agent Development

The validated 4-chlorobenzoyl-benzofuran pharmacophore, supported by MES model data showing relative anticonvulsant potencies of 0.72–0.74 relative to phenytoin for closely related acetamide derivatives [1], positions this compound as a strategic starting point for CNS-focused medicinal chemistry programs. Its predicted logP of 4.44 falls within the CNS drug-likeness window, favoring blood-brain barrier penetration compared to more hydrophilic or excessively lipophilic analogs.

Antimicrobial SAR Libraries: Core Scaffold for Halogen-Dependent Activity Optimization

SAR studies on benzofuran methanones demonstrate that systematic variation of halogen substitution patterns produces differential antimicrobial spectra and MIC values (MIC80 range: 0.39–3.12 μg/mL for optimized hydrophobic analogs) [1]. The target compound's single 4-chlorophenyl substituent provides a baseline halogenation level that can be incrementally modified (e.g., to 5-bromo or 5-chloro derivatives) to map halogen-dependent potency changes against resistant bacterial and fungal strains [2].

Green Chemistry Process Development: Model Substrate for Mechanochemical Synthesis Scale-Up

The reported room-temperature, solvent-free mechanochemical synthesis using Na2CO3 and n-Bu4N+I- as a phase-transfer catalyst [1] makes this compound an ideal model substrate for developing scalable, environmentally benign manufacturing processes. The lower boiling point (390.5 °C) compared to brominated analogs reduces energy costs in downstream purification, making it the preferred candidate for pilot-scale green chemistry initiatives.

Kinase Inhibitor Probe Design: Hydrophobic Scaffold for Selective ATP-Binding Pocket Targeting

The absence of hydrogen-bond-donating substituents (e.g., -OH, -NH2) on the benzofuran ring, combined with the 3-methyl group that occupies a steric pocket, differentiates this compound from hydroxylated analogs that show broad GSK-3β and p65 inhibition (EC50 = 3,210–13,400 nM) [1]. This structural profile supports its use as a selectivity-enhancing scaffold for designing kinase inhibitors that preferentially engage hydrophobic ATP-binding pockets, as discussed in comprehensive benzofuran SAR reviews [2].

Quote Request

Request a Quote for (4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.